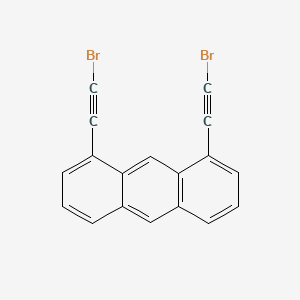

1,8-Bis(bromoethynyl)anthracene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,8-Bis(bromoethynyl)anthracene is an organic compound characterized by the presence of two bromoethynyl groups attached to the anthracene backbone

準備方法

The synthesis of 1,8-Bis(bromoethynyl)anthracene typically involves the bromination of 1,8-diethynylanthracene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethynyl groups. The process can be summarized as follows:

Starting Material: 1,8-Diethynylanthracene

Reagents: Bromine (Br2)

Solvent: Chloroform (CHCl3) or Carbon Tetrachloride (CCl4)

Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring to ensure complete bromination.

化学反応の分析

1,8-Bis(bromoethynyl)anthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromoethynyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by palladium catalysts.

Oxidation and Reduction: The ethynyl groups can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common reagents used in these reactions include palladium catalysts, nucleophiles such as amines or thiols, and oxidizing or reducing agents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4).

科学的研究の応用

1,8-Bis(bromoethynyl)anthracene has several scientific research applications:

Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Materials Science:

Chemical Sensors: The compound’s ability to undergo specific reactions makes it useful in the development of chemical sensors for detecting various analytes.

Biomedical Research:

作用機序

The mechanism of action of 1,8-Bis(bromoethynyl)anthracene is primarily related to its ability to participate in π-π interactions and its electronic properties. The compound can interact with various molecular targets through its conjugated π-system, leading to changes in electronic properties and reactivity. These interactions are crucial for its applications in organic electronics and materials science.

類似化合物との比較

1,8-Bis(bromoethynyl)anthracene can be compared with other anthracene derivatives, such as 1,8-Bis(phenylethynyl)anthracene and 1,8-Bis(dimesitylboryl)anthracene. These compounds share similar structural features but differ in their substituents, leading to variations in their electronic properties and reactivity.

1,8-Bis(phenylethynyl)anthracene:

1,8-Bis(dimesitylboryl)anthracene: The presence of dimesitylboryl groups introduces boron atoms into the structure, significantly altering its reactivity and potential for anion binding.

生物活性

1,8-Bis(bromoethynyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the fields of cancer research and photodynamic therapy. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

This compound is characterized by its two bromoethynyl substituents at the 1 and 8 positions of the anthracene backbone. Its molecular formula is C16H10Br2, and it has a molecular weight of approximately 372.06 g/mol. The compound exhibits strong fluorescence properties, which are beneficial for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H10Br2 |

| Molecular Weight | 372.06 g/mol |

| IUPAC Name | This compound |

| Fluorescence Emission | Strong |

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon activation by light. This photodynamic property allows it to induce apoptosis in cancer cells through oxidative stress mechanisms. Additionally, the compound may interact with cellular membranes and proteins, leading to alterations in cell signaling pathways.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been tested on several cancer cell lines including breast cancer (MCF-7), prostate cancer (PC3), and lung cancer (A549).

- Mechanism : It induces apoptosis through the activation of caspase pathways and generation of ROS.

- IC50 Values : The IC50 values for different cell lines range from 5 µM to 15 µM, indicating potent activity compared to standard chemotherapeutics.

Case Studies

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells, with an IC50 value of approximately 10 µM. The mechanism involved mitochondrial dysfunction leading to increased apoptosis rates.

- Prostate Cancer Research : In PC3 prostate cancer cells, the compound showed enhanced cytotoxicity when combined with low doses of radiation, suggesting potential applications in radiotherapy enhancement.

Toxicity and Safety Profile

While the anticancer properties are promising, the toxicity profile of this compound must also be considered. Preliminary studies indicate that at therapeutic concentrations, the compound exhibits low toxicity towards normal human cells. However, further studies are necessary to fully elucidate its safety profile.

特性

CAS番号 |

778649-20-0 |

|---|---|

分子式 |

C18H8Br2 |

分子量 |

384.1 g/mol |

IUPAC名 |

1,8-bis(2-bromoethynyl)anthracene |

InChI |

InChI=1S/C18H8Br2/c19-9-7-13-3-1-5-15-11-16-6-2-4-14(8-10-20)18(16)12-17(13)15/h1-6,11-12H |

InChIキー |

WFUROLPAVDZASM-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=CC3=C(C=C2C(=C1)C#CBr)C(=CC=C3)C#CBr |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。